Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide

Description

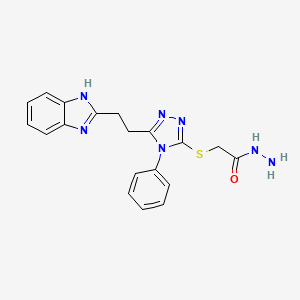

The compound Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide (hereafter referred to as the target compound) is a hybrid molecule integrating three pharmacophoric motifs:

- A benzimidazole ring linked via an ethyl group to position 5 of the triazole.

- A 4-phenyl-substituted 1,2,4-triazole core.

- A thioacetate hydrazide functional group at position 3 of the triazole.

Properties

CAS No. |

38911-95-4 |

|---|---|

Molecular Formula |

C19H19N7OS |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |

InChI |

InChI=1S/C19H19N7OS/c20-23-18(27)12-28-19-25-24-17(26(19)13-6-2-1-3-7-13)11-10-16-21-14-8-4-5-9-15(14)22-16/h1-9H,10-12,20H2,(H,21,22)(H,23,27) |

InChI Key |

MCZGLCZEVMRFAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide

Detailed Synthetic Steps

Hydrazide Formation

- Starting from ethyl esters or acid derivatives, hydrazinolysis with hydrazine hydrate in ethanol is employed to yield the corresponding hydrazide intermediates.

- For example, ethyl 2-(4-acetamido-phenoxy)acetate is converted to its acetohydrazide by refluxing with hydrazine hydrate, yielding the hydrazide in high purity and yield (typically 70-80%).

Cyclization to 1,2,4-Triazole Ring

- The hydrazide intermediates react with carbon disulfide (CS2) under basic conditions (e.g., alcoholic potassium hydroxide) to form potassium hydrazinecarbodithioate salts.

- Subsequent reflux with hydrazine hydrate induces cyclization, producing 4-amino-5-substituted-1,2,4-triazole-3-thiones in good yields (50-88%).

- Alternative cyclization methods involve the reaction of thiosemicarbazides with alkyl halides or arylidene derivatives, sometimes catalyzed by sulfamic acid, to afford substituted triazolethiones.

Attachment of Benzimidazole Moiety

- The benzimidazole substituent is introduced via alkylation reactions, often using 2-(1H-benzimidazol-2-yl)ethyl halides or related precursors.

- The alkylation is performed under mild conditions to preserve the integrity of both the benzimidazole and triazole rings.

- The final compound is purified by recrystallization or chromatographic methods to achieve high purity.

Representative Synthetic Scheme

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl ester + Hydrazine hydrate | Reflux in ethanol, 4-6 h | Hydrazide intermediate | 70-80 | Hydrazinolysis |

| 2 | Hydrazide + CS2 + KOH | Reflux in alcoholic KOH | Potassium hydrazinecarbodithioate salt | 75-85 | Formation of dithiocarbazinate |

| 3 | Salt + Hydrazine hydrate | Reflux in ethanol | 1,2,4-Triazole-3-thione derivative | 60-88 | Cyclization step |

| 4 | Triazole thiol + Chloroacetic acid | Alkaline medium, room temp to reflux | Thioether-linked hydrazide | 65-80 | Nucleophilic substitution |

| 5 | Thioether hydrazide + Benzimidazole ethyl halide | Mild alkylation conditions | Target compound | 50-75 | Final coupling |

Research Findings and Analysis

Yield and Purity

- Reported yields for the overall synthesis range from 50% to 88% depending on reaction conditions and purification methods.

- Purity is typically confirmed by melting point determination, NMR spectroscopy, and elemental analysis.

- Cyclization steps are critical for yield optimization, with basic media and controlled reflux times enhancing product formation.

Reaction Conditions Impact

- Use of hydrazine hydrate in ethanol is a common and effective method for hydrazide formation.

- The presence of base (e.g., KOH) facilitates the formation of dithiocarbazinate salts and subsequent cyclization.

- Sulfamic acid catalysis has been reported to improve yields in certain arylidene derivative reactions.

- Temperature control during nucleophilic substitution avoids decomposition of sensitive heterocycles.

Comparative Synthesis Routes

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Hydrazinolysis + CS2 cyclization | Straightforward, good yields | Requires handling CS2 (toxic) | 70-85% |

| Arylidene + Trimethylsilyl isothiocyanate + Sulfamic acid | High yield, catalytic | Multi-step, catalyst needed | 80-90% |

| Thiosemicarbazide + Alkyl halide cyclization | Versatile, good functional group tolerance | Longer reaction times | 60-75% |

Summary Table of Key Preparation Data

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The hydrazide and thio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetic acid or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with potential biological activities .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of benzimidazole and triazole exhibit promising anticancer properties. The compound has shown potential in:

- Inhibiting Cancer Cell Proliferation : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, triazole derivatives have been noted to inhibit key metabolic enzymes associated with cancer progression .

Antimicrobial Activity

Compounds containing benzimidazole and triazole moieties are also recognized for their antimicrobial activities. The hydrazide derivative can:

- Inhibit Pathogenic Microorganisms : Research shows that this compound can effectively inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Enzyme Modulation

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. The compound interacts with targets like carbonic anhydrase-II, which plays a significant role in various physiological processes .

Synthesis and Preparation Methods

The synthesis of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide typically involves several synthetic steps:

- Formation of Benzimidazole Core : The initial step involves synthesizing the benzimidazole structure.

- Cyclization to Introduce Triazole Ring : This step includes cyclization reactions to incorporate the triazole ring.

- Hydrazide Formation : Finally, the hydrazide derivative is formed through reaction with acetic acid .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the efficacy of this compound against specific cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, showcasing its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another research project focused on evaluating the antimicrobial properties of this hydrazide derivative against various pathogens. The study found that it exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function . The triazole ring can interact with various biological pathways, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in the benzimidazole-ethyl-triazole linkage, which distinguishes it from other 1,2,4-triazole derivatives. Below is a comparative analysis with structurally related compounds:

Functional Insights

Role of Benzimidazole Moiety: The benzimidazole group in the target compound may enhance binding to biological targets (e.g., DNA or enzymes) due to its planar aromatic structure, as seen in benzimidazole-triazole hybrids with anticandidal activity .

Impact of Thioacetate Hydrazide: The thioacetate hydrazide group is a common feature in antimicrobial agents (e.g., compounds in and ).

Substituent-Driven Activity :

Biological Activity

The compound Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide is a novel derivative featuring a complex structure that integrates a benzimidazole moiety with a triazole and thioether functionalities. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, antioxidant, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure

The structure of the compound can be represented as follows:

This compound's unique configuration allows it to interact with various biological targets, making it a subject of extensive research.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings indicated that compounds containing the benzimidazole and triazole rings showed promising antibacterial activity. For instance:

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Compound A | Moderate (Zone of Inhibition: 12 mm) | High (Zone of Inhibition: 18 mm) |

| Compound B | High (Zone of Inhibition: 16 mm) | Moderate (Zone of Inhibition: 14 mm) |

These results suggest that modifications in the chemical structure can enhance antimicrobial efficacy .

Antioxidant Properties

The antioxidant potential of the compound was assessed using DPPH radical scavenging assays. The synthesized hydrazide derivatives exhibited varying degrees of antioxidant activity:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound C | 72% |

| Compound D | 65% |

| Standard (BHT) | 85% |

The results indicate that while the synthesized compounds possess antioxidant properties, they are generally less effective than the standard BHT .

Anti-inflammatory Activity

In addition to antimicrobial and antioxidant activities, the anti-inflammatory effects were evaluated through carrageenan-induced paw edema in rats. The results showed that:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0% |

| Compound E | 45% |

| Standard (Ibuprofen) | 60% |

This data highlights the potential of certain derivatives as anti-inflammatory agents, although further optimization is necessary to enhance their effectiveness .

Case Study 1: Synthesis and Evaluation of Benzimidazole Derivatives

In a study conducted by Dubey et al., various benzimidazole derivatives were synthesized and screened for their biological activities. The study found that compounds with specific substitutions on the benzimidazole ring exhibited enhanced antibacterial and antifungal activities compared to their parent structures. This underscores the importance of structural modifications in developing more potent derivatives .

Case Study 2: Evaluation of Antioxidant Activities

A comparative study on the antioxidant activities of different benzimidazole derivatives revealed that those with additional functional groups showed improved DPPH scavenging abilities. This was particularly evident in compounds where electron-donating groups were present, suggesting a structure-activity relationship that can be exploited for future drug design .

Q & A

Q. What are the established synthetic methodologies for preparing this compound?

The compound can be synthesized via nucleophilic substitution of 5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with monochloroacetic acid hydrazide under alkaline conditions. Key steps include:

- Alkali-mediated coupling : Reacting the thiol precursor with monochloroacetic acid hydrazide in a 1:1 molar ratio in aqueous NaOH (50–60°C, 2–3 hours) .

- Purification : Recrystallization from ethanol or 1,4-dioxane to achieve ≥95% purity.

- Validation : Confirm yield and purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass balance analysis .

Q. How is structural characterization performed for this compound?

A multi-technique approach is recommended:

- Elemental analysis : Verify empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

- Spectroscopy :

- Chromatography : Use reverse-phase HPLC (retention time ±0.1 min) to confirm individuality .

Advanced Research Questions

Q. How can degradation pathways and stability be systematically analyzed?

- Forced degradation studies : Expose the compound to heat (80°C, 48 hours), acidic/basic hydrolysis (0.1 M HCl/NaOH, 24 hours), and oxidative stress (3% H₂O₂, 6 hours). Monitor via:

- HPLC-MS : Identify degradation products (e.g., benzimidazole cleavage or triazole ring oxidation) .

- Mass balance : Ensure total degradation products + intact compound = 100% (±2%) .

- Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots for shelf-life prediction .

Q. What experimental protocols are recommended for evaluating cytotoxic activity?

Q. How can structural contradictions in spectroscopic data be resolved?

- Comparative analysis : Cross-reference NMR/IR data with structurally analogous compounds (e.g., 2-((5-(hydroxy(phenyl)methyl)-4-R-triazol-3-yl)thio)acetic acids) .

- Computational validation : Perform DFT calculations (e.g., Gaussian 09) to simulate ¹H NMR shifts and compare with experimental data .

- X-ray crystallography : Resolve ambiguous proton environments (if crystalline derivatives are obtainable) .

Q. What strategies optimize antimicrobial activity through substituent modification?

- Functional group screening :

- Bioassay-guided optimization :

Q. How can computational modeling predict SAR or binding mechanisms?

- Molecular docking (AutoDock Vina) :

- MD simulations (GROMACS) :

- QSAR modeling : Use descriptors (e.g., topological polar surface area, H-bond donors) to predict activity against resistant strains .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.